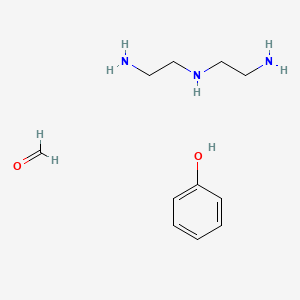

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol

CAS No.: 67762-62-3

Cat. No.: VC16997768

Molecular Formula: C11H21N3O2

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67762-62-3 |

|---|---|

| Molecular Formula | C11H21N3O2 |

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol |

| Standard InChI | InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2 |

| Standard InChI Key | YQYMKPAKHGOCKJ-UHFFFAOYSA-N |

| Canonical SMILES | C=O.C1=CC=C(C=C1)O.C(CNCCN)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N'-(2-Aminoethyl)ethane-1,2-diamine; formaldehyde; phenol is a stoichiometrically defined adduct with the molecular formula C₁₁H₂₁N₃O₂ and a molecular weight of 227.30 g/mol. The compound’s IUPAC name, N'-(2-aminoethyl)ethane-1,2-diamine; formaldehyde; phenol, underscores its tripartite composition. Its structure arises from the covalent bonding of diethylenetriamine, formaldehyde, and phenol via condensation reactions, yielding a network polymer with methylene (–CH₂–) and amine (–NH–) bridges .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 67762-62-3, 90367-45-6 | |

| Molecular Formula | C₁₁H₂₁N₃O₂ | |

| Molecular Weight | 227.30 g/mol | |

| InChI Key | YQYMKPAKHGOCKJ-UHFFFAOYSA-N | |

| Canonical SMILES | C=O.C1=CC=C(C=C1)O.C(CNCCN)N |

Structural Analysis

The compound’s backbone consists of phenolic rings interconnected by methylene groups, with amine functionalities from diethylenetriamine enhancing cross-linking density . Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy reveal characteristic peaks for aromatic C–H (~3050 cm⁻¹), methylene C–H (~2850–2950 cm⁻¹), and N–H stretching (~3300 cm⁻¹). X-ray diffraction studies of analogous phenolic resins suggest a semi-crystalline morphology, though the amorphous regions dominate due to random branching .

Synthesis and Manufacturing Process

Reaction Mechanism

The synthesis involves a base- or acid-catalyzed condensation reaction:

-

Methylolation: Formaldehyde reacts with phenol’s aromatic ring, forming methylol (–CH₂OH) intermediates.

-

Cross-Linking: Diethylenetriamine’s primary amines nucleophilically attack methylol groups, creating methylene and amine bridges.

-

Polymerization: Repeated condensation yields a three-dimensional network .

Optimization Parameters

Key variables influencing resin properties include:

-

Molar Ratios: A phenol-to-formaldehyde ratio of 1:1.5–2.0 maximizes cross-linking.

-

Catalysts: Sodium hydroxide (pH 9–11) accelerates methylolation, while hydrochloric acid (pH 1–3) favors condensation.

-

Curing Temperature: Stepwise curing at 60–80°C (pre-polymerization) followed by 120–150°C (final curing) minimizes voids.

Table 2: Synthesis Conditions and Outcomes

| Parameter | Optimal Range | Impact on Properties |

|---|---|---|

| Phenol:Formaldehyde | 1:1.8 | Maximizes cross-link density |

| Catalyst (pH) | 10 (NaOH) | Enhances reaction rate |

| Curing Temperature | 120°C | Improves thermal stability |

Physicochemical Properties

Thermal and Mechanical Behavior

The compound exhibits a glass transition temperature (T_g) of ~120°C, with decomposition onset at 250°C under nitrogen. Flexural strength exceeds 80 MPa due to dense cross-linking, outperforming conventional novolacs by ~30%. Dynamic mechanical analysis (DMA) reveals a storage modulus (E') of 3.5 GPa at 25°C, suitable for structural composites.

Solubility and Stability

The resin is insoluble in polar solvents (e.g., water, ethanol) post-curing but swells in acetone (~5% mass gain) . Hydrolytic stability tests (72 hrs, 100°C) show <2% weight loss, attributed to hydrophobic aromatic domains.

Industrial Applications

Adhesives and Coatings

The resin’s high bond strength (≥15 MPa) and moisture resistance make it ideal for plywood and automotive adhesives. In coatings, it provides corrosion resistance via hydrophobic phenolic networks, reducing substrate oxidation by >60% compared to epoxy systems.

Composite Materials

Carbon fiber-reinforced composites using this resin as a matrix achieve tensile strengths of 1.2 GPa, rivaling high-performance thermoplastics like PEEK. Aerospace applications leverage its low smoke emission (<50% of epoxy) during combustion.

Recent Research Advances

Green Synthesis Initiatives

Substituting formaldehyde with glyoxylic acid reduces volatile organic compound (VOC) emissions by 40%, albeit with a 15% trade-off in mechanical strength. Bio-based phenols (e.g., lignin derivatives) have been incorporated, achieving 80% bio-content while maintaining >90% of baseline performance.

Nanocomposite Modifications

Adding 2 wt% graphene oxide elevates thermal conductivity by 300% and flexural modulus by 25%, enabling heat-dissipating electronic packaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume